

Application Notes and Protocols for Cell Surface Modification Using TCO-PEG8-Amine

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Compound of Interest

Compound Name: TCO-PEG8-amine

Cat. No.: B15542660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a versatile, heterobifunctional linker molecule designed for the targeted modification of cell surfaces. This reagent incorporates a trans-cyclooctene (TCO) group, a key component in rapid and bioorthogonal click chemistry, and a primary amine, enabling straightforward conjugation to biomolecules. The eight-unit polyethylene glycol (PEG8) spacer enhances solubility in aqueous solutions and minimizes steric hindrance, making it an ideal tool for a variety of applications in research and drug development, including cell-based assays, in vivo imaging, and targeted drug delivery.^{[1][2]}

This document provides detailed protocols for a two-step cell surface modification strategy. The first step involves the conjugation of **TCO-PEG8-amine** to a targeting molecule, such as an antibody, via its primary amine. The second step utilizes the TCO group for a highly efficient and specific reaction with a tetrazine-modified molecule on the cell surface. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for toxic catalysts.^{[1][2]}

Data Presentation

Table 1: Properties of TCO-PEG8-Amine

Property	Value	Reference(s)
Molecular Weight	564.7 g/mol	[1]
Formula	C ₂₇ H ₅₂ N ₂ O ₁₀	[1]
Purity	>95%	[1]
Solubility	DMSO, DMF, DCM	[1]
Storage	-20°C, protect from light and moisture	[1]

Table 2: Recommended Reaction Parameters for Antibody-TCO-PEG8-Amine Conjugation

Parameter	Recommended Range	Notes	Reference(s)
Antibody Concentration	1-10 mg/mL	Higher concentrations can improve conjugation efficiency.	[3]
Molar Ratio (TCO-PEG-NHS:Antibody)*	5:1 to 20:1	Optimal ratio should be determined empirically for each antibody.	[3][4]
Reaction Buffer	Amine-free buffer (e.g., PBS), pH 7.2-8.5	Avoid Tris or glycine buffers.	[3][5]
Reaction Time	30-60 minutes	At room temperature.	[3]
Quenching Agent	1 M Tris-HCl or glycine, pH ~8.0	Final concentration of 50-100 mM.	[3]

*Note: **TCO-PEG8-amine** must first be activated with an NHS ester for reaction with itself or conjugated to a carboxylated targeting molecule using EDC/NHS chemistry.

Table 3: Recommended Reaction Parameters for TCO-Tetrazine Ligation on Cell Surfaces

Parameter	Recommended Range	Notes	Reference(s)
Cell Density	1 x 10 ⁶ cells/mL	Adjust based on experimental setup.	[3]
Tetrazine-Fluorophore Concentration	1-10 μ M	Optimal concentration should be determined by titration to maximize signal-to-noise.	[3]
Incubation Time	15-30 minutes	At room temperature or 37°C, protected from light.	[3]
Washing Buffer	FACS buffer (e.g., PBS with 1% BSA)	Perform 2-3 washes to remove unbound reagents.	[3]

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG8-Amine to a Targeting Antibody

This protocol describes the conjugation of **TCO-PEG8-amine** to a targeting antibody via carbodiimide chemistry, creating a TCO-labeled antibody ready for cell surface targeting.

Materials:

- **TCO-PEG8-amine**
- Targeting Antibody (in amine-free buffer, e.g., PBS)

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Antibody Preparation:
 - If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), purify the antibody using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer.[\[6\]](#)
 - Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer.[\[3\]](#)
- Activation of Antibody Carboxyl Groups:
 - Dissolve EDC and NHS in Activation Buffer to a final concentration of 10 mM each.
 - Add the EDC/NHS solution to the antibody solution at a 10-fold molar excess of EDC/NHS to the antibody.
 - Incubate for 15-30 minutes at room temperature.
- Conjugation with **TCO-PEG8-amine**:
 - Immediately before use, dissolve **TCO-PEG8-amine** in anhydrous DMF or DMSO to a concentration of 10-20 mM.[\[3\]](#)

- Add the **TCO-PEG8-amine** solution to the activated antibody solution. A 10-20 fold molar excess of **TCO-PEG8-amine** to the antibody is recommended as a starting point, but the optimal ratio should be determined empirically.[3]
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
 - (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[3][5]
- Purification of the TCO-labeled Antibody:
 - Remove excess, unreacted **TCO-PEG8-amine** and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS).[3][7] Alternatively, a UV-Vis spectrophotometric method can be used if the TCO linker contains a chromophore.[4]

Protocol 2: Labeling of Target Cells with TCO-Antibody Conjugate and a Tetrazine-Fluorophore

This protocol outlines the labeling of cell surface antigens using the prepared TCO-antibody conjugate, followed by detection with a tetrazine-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

Materials:

- Target cells in suspension
- TCO-labeled antibody (from Protocol 1)
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

- Anhydrous DMSO
- Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)
- Flow cytometer or fluorescence microscope

Procedure:

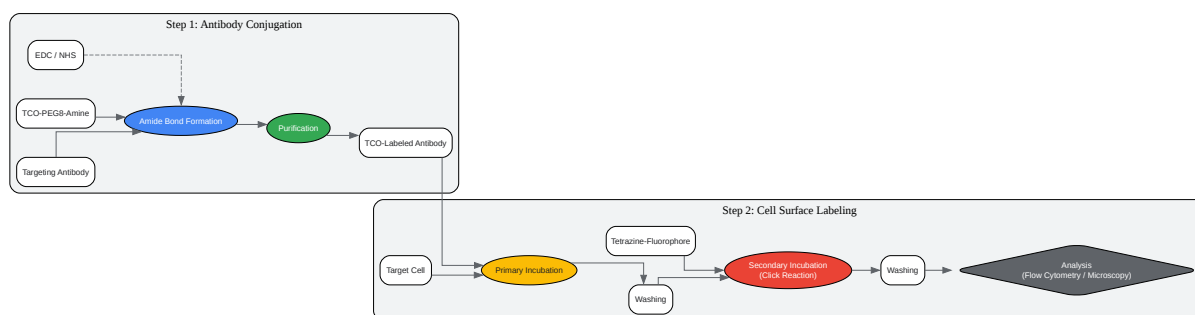
- Cell Preparation:
 - Harvest cells and wash them once with ice-cold FACS buffer.
 - Resuspend the cells in FACS buffer to a concentration of approximately 1×10^6 cells/mL.
[\[3\]](#)
- Primary Labeling with TCO-Antibody:
 - Add the TCO-labeled antibody to the cell suspension at a predetermined optimal concentration (typically in the nM to low μ M range, to be determined by titration).
 - Incubate for 30-60 minutes on ice or at 4°C to allow antibody binding to the cell surface antigen and minimize internalization.
 - Wash the cells two to three times with cold FACS buffer to remove unbound antibody.
- Secondary Labeling with Tetrazine-Fluorophore:
 - Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
 - Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 μ M). The optimal concentration should be determined empirically to maximize signal and minimize background.[\[3\]](#)
 - Add the tetrazine-fluorophore solution to the cell suspension.
 - Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[\[3\]](#)
- Washing:

- Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted tetrazine-fluorophore.[3]
- Analysis:
 - Resuspend the cells in FACS buffer.
 - Analyze the labeled cells by flow cytometry or fluorescence microscopy using the appropriate laser and filter settings for the chosen fluorophore.[3]

Controls for Flow Cytometry/Microscopy:

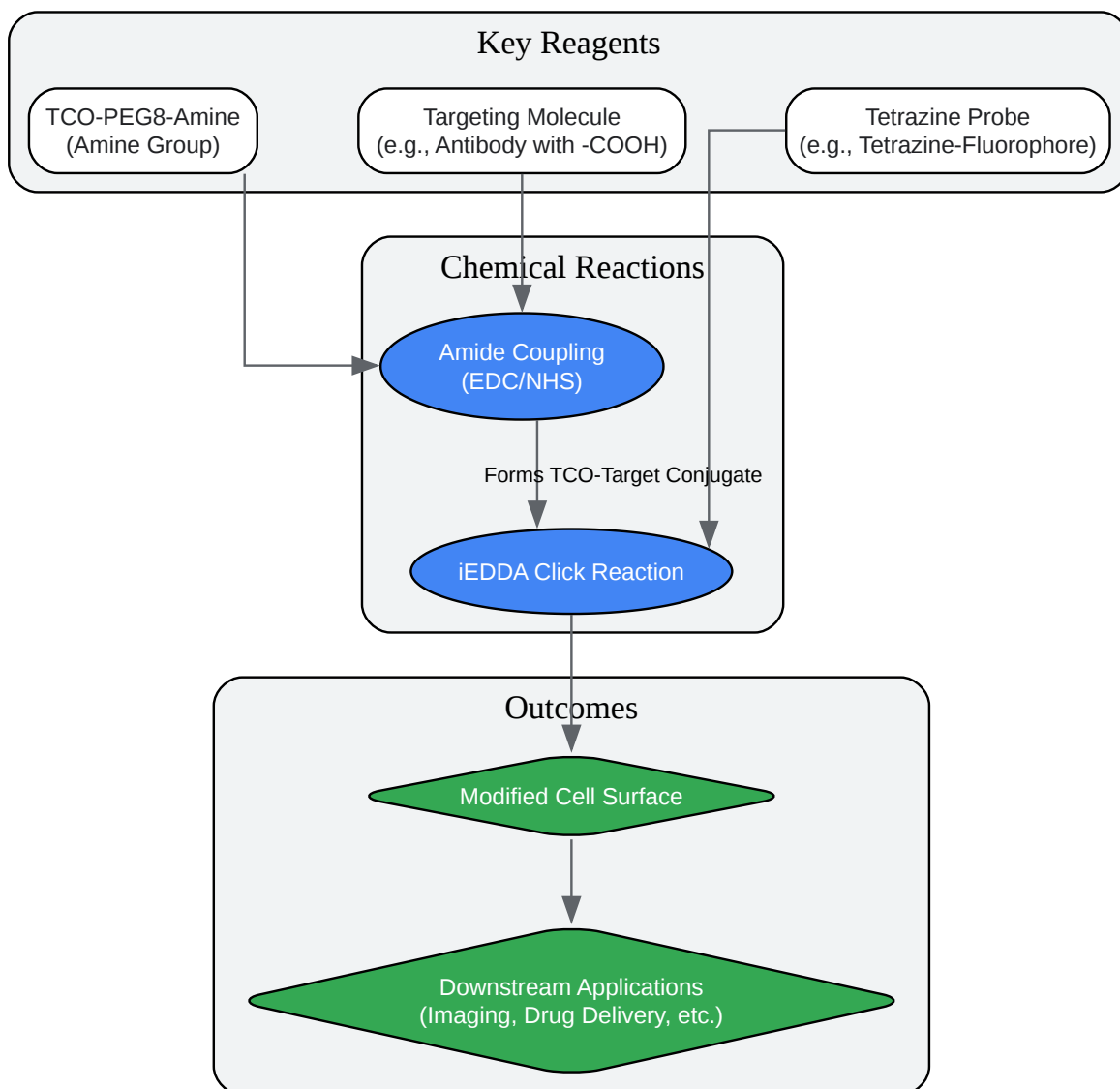
- Unlabeled cells: To determine autofluorescence.
- Cells + TCO-antibody only: To assess background from the primary conjugate.
- Cells + Tetrazine-fluorophore only: To assess non-specific binding of the fluorescent probe.

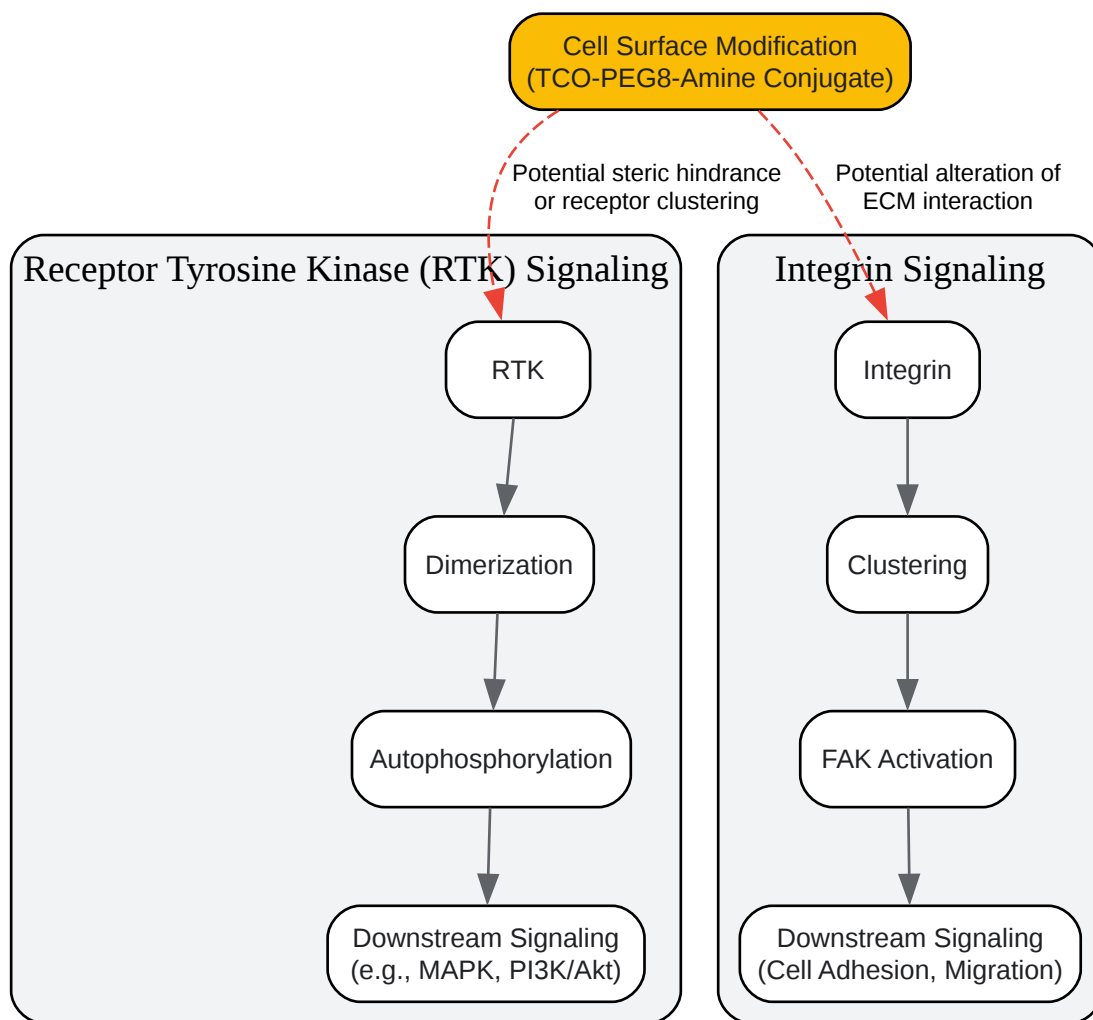
Mandatory Visualizations



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Caption: Experimental workflow for two-step cell surface modification.





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